2-Bromo-5-(oxolan-3-yl)pyridine
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Overview
Description
2-Bromo-5-(oxolan-3-yl)pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the second position and an oxolan-3-yl group at the fifth position of the pyridine ring. Pyridine derivatives are widely studied due to their significant applications in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(oxolan-3-yl)pyridine can be achieved through various synthetic routes. One common method involves the bromination of 5-(oxolan-3-yl)pyridine using bromine or a brominating agent under controlled conditions. Another approach is the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. The process conditions are optimized to ensure high yield and purity of the product. The use of Grignard reagents and other organometallic compounds can also be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(oxolan-3-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridine N-oxides or reduction to form corresponding pyridines.
Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reactions are commonly used to form carbon-carbon bonds with arylboronic acids.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Suzuki-Miyaura Coupling: Palladium catalysts, arylboronic acids, and bases such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Cross-Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
2-Bromo-5-(oxolan-3-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is used in the development of organic electronic materials and polymers.
Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(oxolan-3-yl)pyridine depends on its application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The bromine atom and the oxolan-3-yl group play crucial roles in binding to the active site of the target enzyme or receptor, thereby modulating its activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylpyridine: Another brominated pyridine derivative used in similar applications.
5-Bromo-2-methylpyridin-3-amine: Used in Suzuki cross-coupling reactions to form various pyridine derivatives.
2-Bromo-6-(oxolan-3-yl)pyridine: Similar structure but with the oxolan-3-yl group at a different position.
Uniqueness
2-Bromo-5-(oxolan-3-yl)pyridine is unique due to the specific positioning of the bromine and oxolan-3-yl groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for selective interactions with biological targets and efficient participation in cross-coupling reactions .
Properties
Molecular Formula |
C9H10BrNO |
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Molecular Weight |
228.09 g/mol |
IUPAC Name |
2-bromo-5-(oxolan-3-yl)pyridine |
InChI |
InChI=1S/C9H10BrNO/c10-9-2-1-7(5-11-9)8-3-4-12-6-8/h1-2,5,8H,3-4,6H2 |
InChI Key |
CBOYCVNIOIUOGA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2=CN=C(C=C2)Br |
Origin of Product |
United States |
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